molecular formula C10H13FO2 B1411998 [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol CAS No. 1598137-25-7

[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol

Cat. No.: B1411998
CAS No.: 1598137-25-7
M. Wt: 184.21 g/mol
InChI Key: KABFBKOWGKKQRI-UHFFFAOYSA-N
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Description

[3-Fluoro-5-(propan-2-yloxy)phenyl]methanol is an organic compound characterized by the presence of a fluorine atom, a propan-2-yloxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Reduction: The final step involves the reduction of the intermediate compound to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenylmethanol derivatives.

Chemistry:

    Synthesis of Complex Molecules: this compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological systems due to its unique structural features.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom and the propan-2-yloxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • [3-Fluoro-5-(methoxy)phenyl]methanol
  • [3-Fluoro-5-(ethoxy)phenyl]methanol
  • [3-Fluoro-5-(butoxy)phenyl]methanol

Comparison:

  • Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring. While [3-Fluoro-5-(propan-2-yloxy)phenyl]methanol has a propan-2-yloxy group, the similar compounds have methoxy, ethoxy, or butoxy groups.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and boiling points.
  • Applications: The unique combination of the fluorine atom and the propan-2-yloxy group in this compound may confer specific advantages in certain applications, such as enhanced binding affinity in biological systems or improved material properties.

Properties

IUPAC Name

(3-fluoro-5-propan-2-yloxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFBKOWGKKQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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